L-Threonyl-L-phenylalanyl-L-tyrosyl-L-isoleucyl-L-histidine
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Overview
Description
L-Threonyl-L-phenylalanyl-L-tyrosyl-L-isoleucyl-L-histidine is a peptide compound composed of the amino acids threonine, phenylalanine, tyrosine, isoleucine, and histidine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-phenylalanyl-L-tyrosyl-L-isoleucyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s alpha-amino group.
Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-phenylalanyl-L-tyrosyl-L-isoleucyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like N-hydroxysuccinimide (NHS) esters.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Threonyl-L-phenylalanyl-L-tyrosyl-L-isoleucyl-L-histidine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Threonyl-L-phenylalanyl-L-tyrosyl-L-isoleucyl-L-histidine depends on its specific biological context. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This peptide may interact with cellular receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
L-Threonyl-L-phenylalanyl-L-tyrosyl-L-isoleucyl-L-lysine: Similar structure but with lysine instead of histidine.
L-Threonyl-L-phenylalanyl-L-tyrosyl-L-isoleucyl-L-arginine: Similar structure but with arginine instead of histidine.
Uniqueness
L-Threonyl-L-phenylalanyl-L-tyrosyl-L-isoleucyl-L-histidine is unique due to the presence of histidine, which can participate in metal ion coordination and pH-dependent interactions. This can influence the peptide’s stability, binding affinity, and biological activity.
Properties
CAS No. |
832116-67-3 |
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Molecular Formula |
C34H45N7O8 |
Molecular Weight |
679.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C34H45N7O8/c1-4-19(2)29(33(47)40-27(34(48)49)16-23-17-36-18-37-23)41-31(45)26(15-22-10-12-24(43)13-11-22)38-30(44)25(14-21-8-6-5-7-9-21)39-32(46)28(35)20(3)42/h5-13,17-20,25-29,42-43H,4,14-16,35H2,1-3H3,(H,36,37)(H,38,44)(H,39,46)(H,40,47)(H,41,45)(H,48,49)/t19-,20+,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
ZZOHILKUBWZZOJ-XZQJJYETSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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